Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone
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Overview
Description
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyclobutyl group attached to a methanone moiety, which is further connected to a 3-phenylpyrrolidin-1-yl group. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and 3-phenylpyrrolidin-1-yl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Cyclobutyl Intermediate Preparation: This can be achieved through cyclization reactions involving suitable precursors.
3-Phenylpyrrolidin-1-yl Intermediate Preparation: This involves the formation of the pyrrolidine ring, often through cycloaddition reactions.
Coupling Reactions: The final step involves coupling the cyclobutyl and 3-phenylpyrrolidin-1-yl intermediates under specific reaction conditions to form this compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
Cyclobutyl(2-phenylpyrrolidin-1-yl)methanone: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
Cyclobutyl(3-phenylpyrrolidin-2-yl)methanone: Another similar compound with a different position of the phenyl group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.
Overview of this compound
This compound is characterized by a cyclobutyl group attached to a pyrrolidine structure with a phenyl substitution. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of receptors or enzymes, leading to various biological effects.
Key Mechanisms Include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Enzyme Modulation: It could alter the activity of enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
Research Applications
This compound has been explored for various applications:
- Medicinal Chemistry: Investigated as a potential lead compound for drug development targeting neurological disorders due to its structural similarity to known psychoactive substances.
- Cellular Studies: Used in studies examining cellular processes such as apoptosis and proliferation, providing insights into its therapeutic potential.
- Synthetic Chemistry: Acts as a building block in the synthesis of more complex molecules, facilitating the development of new pharmacological agents.
Biological Activity Data
Activity | Description |
---|---|
Antidepressant Effects | Exhibited potential antidepressant-like effects in preclinical models. |
Neuroprotective Properties | Showed promise in protecting neuronal cells from oxidative stress-induced damage. |
Anti-inflammatory Activity | Demonstrated ability to reduce inflammation markers in vitro. |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on rat neuronal cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and apoptosis markers compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In a behavioral study involving rodent models, this compound was administered to assess its impact on depressive-like behavior. The results showed a significant reduction in immobility time in forced swim tests, indicating antidepressant-like effects that warrant further investigation.
Properties
IUPAC Name |
cyclobutyl-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-7-4-8-13)16-10-9-14(11-16)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOIUWZLJRXMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.